Cas no 683815-48-7 (1-ethyl-4-nitro-1H-Imidazole-2-carboxylic acid ethyl ester)
1-ethyl-4-nitro-1H-Imidazole-2-carboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1-ethyl-4-nitro-1H-Imidazole-2-carboxylic acid ethyl ester
- 1H-Imidazole-2-carboxylicacid,1-ethyl-4-nitro-,ethylester(9CI)
- ETHYL 1-ETHYL-4-NITROIMIDAZOLE-2-CARBOXYLATE
- ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate
- BS-51027
- 683815-48-7
- VVRYUYMABGDVQT-UHFFFAOYSA-N
- E76663
- SCHEMBL1594228
-
- Inchi: 1S/C8H11N3O4/c1-3-10-5-6(11(13)14)9-7(10)8(12)15-4-2/h5H,3-4H2,1-2H3
- InChI Key: VVRYUYMABGDVQT-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=NC(=CN1CC)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 213.07495584g/mol
- Monoisotopic Mass: 213.07495584g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 89.9Ų
1-ethyl-4-nitro-1H-Imidazole-2-carboxylic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22095-1g |
Ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate |
683815-48-7 | 97% | 1g |
¥4112.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22095-100mg |
Ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate |
683815-48-7 | 97% | 100mg |
¥1099.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22095-250mg |
Ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate |
683815-48-7 | 97% | 250mg |
¥1645.0 | 2024-07-18 | |
| Chemenu | CM363174-250mg |
ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate |
683815-48-7 | 95%+ | 250mg |
$218 | 2023-01-19 | |
| Chemenu | CM363174-1g |
ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate |
683815-48-7 | 95%+ | 1g |
$508 | 2023-01-19 | |
| eNovation Chemicals LLC | Y1222980-1g |
Ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate |
683815-48-7 | 95% | 1g |
$700 | 2024-06-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD135-200mg |
1-ethyl-4-nitro-1H-Imidazole-2-carboxylic acid ethyl ester |
683815-48-7 | 97% | 200mg |
1559.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD135-50mg |
1-ethyl-4-nitro-1H-Imidazole-2-carboxylic acid ethyl ester |
683815-48-7 | 97% | 50mg |
623.0CNY | 2021-07-15 | |
| Aaron | AR00FSCW-100mg |
1H-Imidazole-2-carboxylicacid,1-ethyl-4-nitro-,ethylester(9CI) |
683815-48-7 | 97% | 100mg |
$165.00 | 2025-02-11 | |
| Aaron | AR00FSCW-250mg |
1H-Imidazole-2-carboxylicacid,1-ethyl-4-nitro-,ethylester(9CI) |
683815-48-7 | 97% | 250mg |
$248.00 | 2025-02-11 |
1-ethyl-4-nitro-1H-Imidazole-2-carboxylic acid ethyl ester Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 1-ethyl-4-nitro-1H-Imidazole-2-carboxylic acid ethyl ester
Introduction to 1-ethyl-4-nitro-1H-imidazole-2-carboxylic acid ethyl ester (CAS No. 683815-48-7) and Its Emerging Applications in Chemical Biology
1-ethyl-4-nitro-1H-imidazole-2-carboxylic acid ethyl ester, identified by the chemical identifier CAS No. 683815-48-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the imidazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The presence of both nitro and ester functional groups in its molecular structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The nitro group in the molecule (located at the 4-position of the imidazole ring) is a key feature that influences its chemical behavior. Nitro compounds are well-documented for their role as electrophiles, participating in various nucleophilic substitution reactions. This property has been exploited in medicinal chemistry to design molecules with enhanced binding affinity to biological targets. Additionally, the ester functionality at the 2-position provides a site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored pharmacological properties.
Recent advancements in drug discovery have highlighted the importance of imidazole derivatives in addressing various therapeutic challenges. The 1H-imidazole core is a common motif in biologically active molecules, including antifungal, antiviral, and anticancer agents. By incorporating functional groups such as nitro and ester, researchers have been able to modulate the pharmacokinetic and pharmacodynamic profiles of these compounds, enhancing their therapeutic efficacy.
In particular, 1-ethyl-4-nitro-1H-imidazole-2-carboxylic acid ethyl ester has been explored as a precursor in the synthesis of novel bioactive molecules. Its structural framework allows for facile derivatization, enabling the creation of libraries of compounds for high-throughput screening. Such libraries are instrumental in identifying lead candidates for further optimization in drug development pipelines.
One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. By designing imidazole-based inhibitors targeting specific kinases, researchers aim to develop treatments that selectively modulate these pathways without affecting normal cellular functions.
The nitro group in 1-ethyl-4-nitro-1H-imidazole-2-carboxylic acid ethyl ester can be further functionalized through reduction or hydrolysis to yield amines or carboxylic acids, respectively. This flexibility allows chemists to fine-tune the properties of derived compounds, such as solubility and metabolic stability, which are crucial factors in drug development.
Moreover, recent studies have demonstrated the utility of this compound in materials science applications. Imidazole derivatives have been investigated for their potential use as ligands in metal coordination complexes, which can serve as catalysts or sensors. The electron-withdrawing nature of the nitro group enhances the coordination properties of metal ions, leading to stable complexes with interesting catalytic activities.
The ester functionality also contributes to the versatility of this compound. Ester derivatives are known for their stability under various reaction conditions while still being amenable to hydrolysis or transesterification processes. These transformations allow for seamless integration into synthetic routes, facilitating the production of more complex molecules.
In conclusion, 1-ethyl-4-nitro-1H-imidazole-2-carboxylic acid ethyl ester (CAS No. 683815-48-7) represents a multifaceted compound with significant potential across multiple domains of chemical biology and pharmaceutical research. Its unique structural features enable diverse applications, from drug development to materials science. As research continues to uncover new methodologies for functionalizing this compound, its importance is expected to grow further, contributing to advancements in both academic research and industrial applications.
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